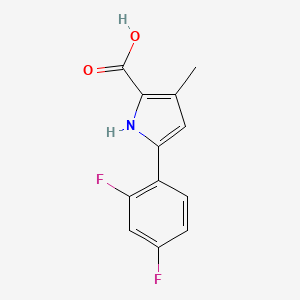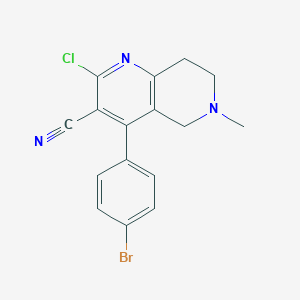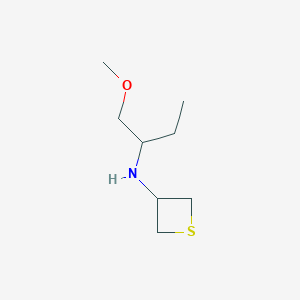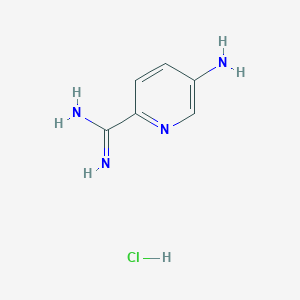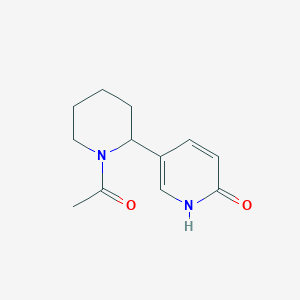
5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features both a piperidine and a pyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The piperidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Pyridinone Ring: The final step involves the formation of the pyridinone ring, which can be accomplished through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridinone rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyridinone derivatives.
科学的研究の応用
5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of heterocyclic compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and catalysts.
作用機序
The mechanism of action of 5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 5-(1-Acetylpiperidin-3-yl)pyridin-2(1H)-one
- 5-(1-Acetylpiperidin-4-yl)pyridin-2(1H)-one
- 5-(1-Acetylpiperidin-2-yl)pyridin-3(1H)-one
Uniqueness
5-(1-Acetylpiperidin-2-yl)pyridin-2(1H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
5-(1-acetylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)14-7-3-2-4-11(14)10-5-6-12(16)13-8-10/h5-6,8,11H,2-4,7H2,1H3,(H,13,16) |
InChIキー |
HGFUIVLZIDTLPU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCCC1C2=CNC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


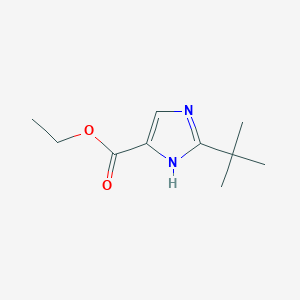
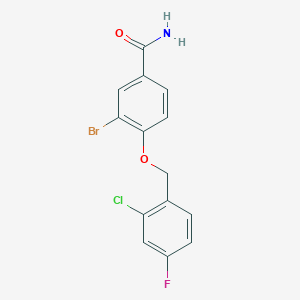
![tert-butyl 7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13016180.png)
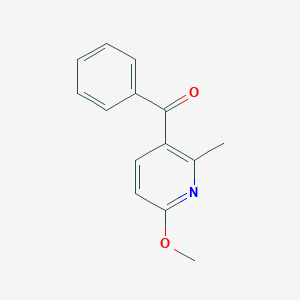
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13016190.png)

![5-Amino-1-(3-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13016206.png)
